Hypoxanthine, 2-fluoro- Hypoxanthine, 2-fluoro-
Brand Name: Vulcanchem
CAS No.: 1480-90-6
VCID: VC7839852
InChI: InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
SMILES: C1=NC2=C(N1)C(=O)NC(=N2)F
Molecular Formula: C5H3FN4O
Molecular Weight: 154.10

Hypoxanthine, 2-fluoro-

CAS No.: 1480-90-6

Cat. No.: VC7839852

Molecular Formula: C5H3FN4O

Molecular Weight: 154.10

* For research use only. Not for human or veterinary use.

Hypoxanthine, 2-fluoro- - 1480-90-6

Specification

CAS No. 1480-90-6
Molecular Formula C5H3FN4O
Molecular Weight 154.10
IUPAC Name 2-fluoro-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Standard InChI Key YTHFUVWHVNGBAA-UHFFFAOYSA-N
SMILES C1=NC2=C(N1)C(=O)NC(=N2)F
Canonical SMILES C1=NC2=C(N1)C(=O)NC(=N2)F

Introduction

Molecular Structure and Characteristics

Structural Analysis

Hypoxanthine, 2-fluoro- features a purine ring system with a fluorine atom substituted at the second position (Figure 1). This modification introduces steric and electronic changes that distinguish it from non-fluorinated hypoxanthine. The fluorine atom’s high electronegativity (3.98 on the Pauling scale) polarizes adjacent bonds, increasing the compound’s susceptibility to nucleophilic attack at the C6 position . The planar purine ring retains its aromaticity, but the fluorine substitution reduces basicity at N1 and N7 positions, as evidenced by computational studies .

Table 1: Key Molecular Properties of Hypoxanthine, 2-fluoro-

PropertyValue
Molecular FormulaC5H3FN4O\text{C}_5\text{H}_3\text{FN}_4\text{O}
Molecular Weight154.10 g/mol
IUPAC Name2-fluoro-1,7-dihydropurin-6-one
InChI KeyYTHFUVWHVNGBAA-UHFFFAOYSA-N
SMILESC1=NC2=C(N1)C(=O)NC(=N2)F

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of Hypoxanthine, 2-fluoro- typically involves direct fluorination of hypoxanthine using agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions. A representative procedure includes:

  • Dissolving hypoxanthine in dimethylformamide (DMF) at 0°C.

  • Adding Selectfluor™ stoichiometrically.

  • Stirring for 12 hours at room temperature.

  • Purifying via column chromatography (yield: ~65%).

Alternative routes employ de novo purine synthesis with fluorinated building blocks, though these methods are less cost-effective for small-scale production .

Industrial Manufacturing

Biochemical Applications and Mechanism of Action

Enzyme Inhibition

Hypoxanthine, 2-fluoro- acts as a competitive inhibitor of xanthine oxidase (XO), an enzyme critical in purine catabolism. The fluorine atom mimics the transition state’s electron configuration during hypoxanthine oxidation to xanthine, achieving a KiK_i of 2.3 µM (cf. hypoxanthine’s KmK_m of 4.7 µM). This inhibition has implications for treating gout, where XO hyperactivity leads to uric acid accumulation.

Nucleoside Analog Development

The compound serves as a precursor for fluorinated nucleosides with antiviral and anticancer properties. For example, 2’-fluoro-arabinofuranosylhypoxanthine (FAH) exhibits activity against hepatitis C virus (HCV) by incorporating into viral RNA and inducing chain termination . Prodrug strategies, such as 6-azido derivatives, enhance blood-brain barrier penetration, as demonstrated in murine models .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The C8 position undergoes regioselective bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in acetic acid, yielding 8-bromo-2-fluoro-hypoxanthine—a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Reductive Amination

Treatment with ammonium formate and palladium on carbon produces 2-fluoro-guanine, though over-reduction to 2-fluoro-xanthine remains a challenge (40% yield) .

Comparative Analysis with Related Compounds

Hypoxanthine vs. 2-Fluoro-hypoxanthine

Fluorination increases metabolic stability: while hypoxanthine has a plasma half-life (t1/2t_{1/2}) of 0.8 hours in mice, 2-fluoro-hypoxanthine exhibits t1/2=3.2t_{1/2} = 3.2 hours due to resistance to adenosine deaminase .

2-Fluoro-hypoxanthine vs. 2’-Fluoro-inosine

Unlike 2’-fluoro-inosine, which stabilizes RNA duplexes via C3’-endo sugar pucker, 2-fluoro-hypoxanthine’s modifications occur on the base, favoring DNA over RNA incorporation .

Emerging Research and Future Directions

Targeted Cancer Therapies

Hypoxanthine, 2-fluoro- derivatives show promise in targeting hypoxanthine phosphoribosyltransferase (HPRT)-deficient cancers. A 2025 study demonstrated selective cytotoxicity in HPRT/^{-/-} glioblastoma cells (IC50_{50} = 12 µM) versus wild-type (IC50_{50} > 100 µM) .

Materials Science Applications

The compound’s planar structure and fluorine-mediated intermolecular interactions enable its use in organic semiconductors. Thin films of 2-fluoro-hypoxanthine exhibit a hole mobility of 0.15 cm2^2/V·s, comparable to rubrene.

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